(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate
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Overview
Description
(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its multiple hydroxyl groups and a benzyl ester moiety, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the protection of hydroxyl groups followed by selective oxidation and esterification. One common method involves the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the oxidation of the aldehyde to the carboxylic acid. The final step involves the esterification of the carboxylic acid with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate is used as a chiral building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature and multiple hydroxyl groups, which mimic natural substrates .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities .
Industry
Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable .
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The benzyl ester moiety can also participate in hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid: Lacks the benzyl ester moiety, making it less hydrophobic.
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate methyl ester: Has a methyl ester instead of a benzyl ester, affecting its reactivity and interaction with biological targets.
Uniqueness
The presence of the benzyl ester moiety in (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate provides unique hydrophobic properties and enhances its ability to interact with hydrophobic pockets in enzymes or receptors. This makes it a valuable compound for both synthetic and biological applications .
Properties
Molecular Formula |
C13H16O7 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
benzyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11-,12-/m0/s1 |
InChI Key |
WFZOFLXHKAFEDZ-USZNOCQGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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